![molecular formula C7H6BrN3 B578125 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1260812-97-2](/img/structure/B578125.png)
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds within this family are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a subfamily of receptor tyrosine kinases, which are aberrant in various cancer types and considered to be promising targets for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, leading to inhibition of kinase activity . This inhibition disrupts the normal signaling pathways of the FGFRs, which can result in the suppression of cancer cell growth .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving FGFRs. FGFRs play a crucial role in cell proliferation, differentiation, and angiogenesis. By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’s molecular weight, which is 21205 , suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of FGFRs. This inhibition disrupts the normal signaling pathways of the FGFRs, potentially leading to the suppression of cancer cell growth .
Preparation Methods
The synthesis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with commercially available 3,5-dibromo-6-chloropyrazin-2-amine, the compound can be synthesized via a series of steps including Sonogashira cross-coupling . Industrial production methods often utilize microwave irradiation and metal-catalyzed conditions to achieve regioselective functionalization .
Chemical Reactions Analysis
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halides and amines, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Cycloaddition and Annulation: These reactions are used to form more complex structures, often under specific catalytic conditions.
Scientific Research Applications
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives exhibit significant biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the development of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine: This compound is used as an intermediate in the synthesis of more complex derivatives.
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Known for its unique substitution pattern, it is used in specialized synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic and biological applications.
Properties
IUPAC Name |
2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJPISUROVINRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CNC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743681 |
Source


|
| Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260812-97-2 |
Source


|
| Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
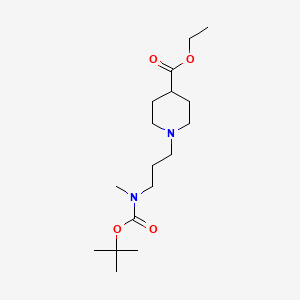
![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)
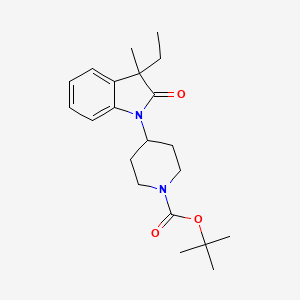
![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)
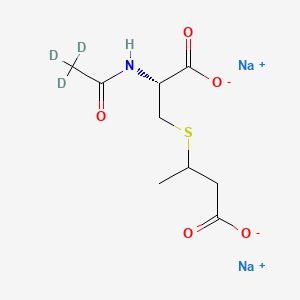
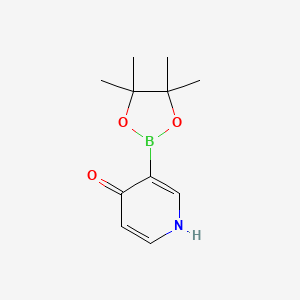





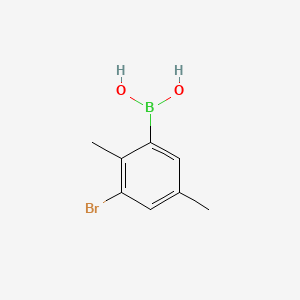

![(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B578065.png)
